Nedaplatin
Overview
Description
Nedaplatin, marketed under the tradename Aqupla, is a platinum-based antineoplastic drug used in cancer chemotherapy. It is a second-generation platinum analog designed to reduce the nephrotoxicity associated with cisplatin while maintaining similar efficacy . The compound consists of two ammine ligands and the dianion derived from glycolic acid .
Preparation Methods
Nedaplatin is synthesized through a series of chemical reactions involving platinum compounds. The synthetic route typically involves the reaction of platinum(II) chloride with ammonia to form a platinum-ammine complex. This complex is then reacted with glycolic acid to form this compound . Industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Nedaplatin undergoes various chemical reactions, including substitution and chelation reactions. One notable reaction is its interaction with thiosulfate, which can lead to the formation of stable intermediates and chelate complexes . Common reagents used in these reactions include thiosulfate and ammonia, and the major products formed are platinum-thiosulfate complexes and ammine loss products .
Scientific Research Applications
Nedaplatin has been widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the treatment of various cancers, including non-small cell lung cancer, esophageal carcinoma, and head and neck carcinoma . In addition to its use in chemotherapy, this compound has been studied for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy . Research has also explored its use in combination with other drugs to overcome resistance and improve therapeutic outcomes .
Mechanism of Action
Nedaplatin exerts its effects by binding to DNA and forming cross-links between purine nucleotides. Once inside the cell, this compound is hydrolyzed to its active form, which complexes with water molecules and binds to nucleophiles such as glutathione and cysteine-rich proteins . This binding results in increased oxidative stress and the formation of DNA adducts, which disrupt cellular processes and induce apoptosis . The high mobility group proteins-1 and -2 play a role in shielding the cross-linked DNA from repair mechanisms, further promoting cell death .
Comparison with Similar Compounds
Nedaplatin is often compared to other platinum-based antineoplastic agents such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is known for its high efficacy, it is also associated with significant nephrotoxicity and gastrointestinal side effects . Carboplatin and oxaliplatin were developed to reduce these toxicities, but they have their own limitations. This compound offers a balance between efficacy and reduced toxicity, making it a valuable alternative in chemotherapy regimens . Similar compounds include cisplatin, carboplatin, oxaliplatin, and lobaplatin .
Biological Activity
Nedaplatin is a second-generation platinum-based chemotherapeutic agent, developed as an analog of cisplatin. It was designed to retain the anti-cancer efficacy of cisplatin while reducing its associated toxicities, particularly nephrotoxicity and gastrointestinal side effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound operates through similar mechanisms to cisplatin. After cellular uptake, it undergoes hydrolysis to form active species that can bind to DNA, leading to the formation of DNA cross-links. This interaction inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The specific binding sites and types of nucleobases involved in this compound's action are comparable to those seen with cisplatin, confirming its role as a potent DNA-damaging agent .
Pharmacokinetics
The pharmacokinetic profile of this compound shows a short elimination half-life ranging from 1.1 to 4.4 hours, which is similar to carboplatin but shorter than cisplatin. Studies indicate that this compound has lower protein binding compared to cisplatin, which may influence its distribution and efficacy in tumor tissues .
Key Pharmacokinetic Parameters
Parameter | This compound | Cisplatin |
---|---|---|
Elimination Half-Life | 1.1–4.4 hours | 20–30 hours |
Protein Binding | Lower than cisplatin | Higher than this compound |
AUC (Area Under Curve) | Variable; influenced by renal function | Less variable |
Clinical Efficacy
This compound has demonstrated comparable efficacy to cisplatin in various clinical settings. A notable study involving patients with locoregional nasopharyngeal carcinoma showed that this compound-based concurrent chemoradiotherapy (CCRT) achieved a 5-year progression-free survival rate of 79.8%, which is non-inferior to the 81.4% observed in the cisplatin group . Importantly, patients receiving this compound experienced fewer late toxic effects, suggesting a favorable safety profile.
Case Study: this compound vs. Cisplatin in Nasopharyngeal Carcinoma
- Study Design : Randomized clinical trial with 402 patients.
- Results :
- 5-Year Progression-Free Survival :
- This compound: 79.8%
- Cisplatin: 81.4%
- Overall Survival Rates :
- This compound: 88.8%
- Cisplatin: 89.4%
- Late Toxicity : Reduced in the this compound group.
- 5-Year Progression-Free Survival :
Safety Profile
This compound is associated with a lower incidence of nausea and vomiting compared to cisplatin, making it a preferred option for patients who are sensitive to these side effects . However, some studies have indicated that while gastrointestinal reactions are milder, there may be a more significant impact on liver function when compared to cisplatin .
Adverse Effects Comparison
Adverse Effect | This compound | Cisplatin |
---|---|---|
Nephrotoxicity | Lower incidence | Higher incidence |
Nausea/Vomiting | Lower incidence | Higher incidence |
Hepatotoxicity | Moderate | Low |
Synergistic Effects with Other Agents
Research has shown that combining this compound with other agents can enhance its apoptotic effects on cancer cells. For instance, when combined with ABT-737 (a Bcl-2 inhibitor), this compound significantly increased apoptosis in lung cancer cell lines through mitochondrial dysfunction and caspase activation . This suggests potential for combination therapies that leverage the strengths of multiple agents for improved cancer treatment outcomes.
Properties
IUPAC Name |
azanide;2-hydroxyacetic acid;platinum(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.2H2N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H2;/q;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFSAOEKUDMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O.[NH2-].[NH2-].[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95734-82-0 | |
Record name | Nedaplatin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095734820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.